molecular formula C8H8ClNO4S B1428400 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1342293-12-2

7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B1428400
CAS No.: 1342293-12-2
M. Wt: 249.67 g/mol
InChI Key: KUMAYJVVXGDCDO-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Historical Context and Discovery

The development of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide emerges from the broader historical progression of benzodioxine chemistry and sulfonamide research. The benzodioxine ring system has been recognized for its presence in numerous pharmaceutically important compounds, including natural products such as silybin, americanin A6, and haedoxan A7, which exhibit anti-hepatotoxic and insecticidal activities. The incorporation of sulfonamide functionality into benzodioxine frameworks represents a strategic approach in medicinal chemistry, as sulfonamides constitute one of the most important chemical motifs in pharmaceuticals and agrochemicals.

The synthesis and characterization of benzodioxine sulfonamides gained momentum through systematic investigations aimed at developing novel therapeutic agents with enhanced biological profiles. Research efforts have focused on creating derivatives that combine the favorable pharmacological properties of both the benzodioxine core and the sulfonamide functional group. The specific compound this compound represents a culmination of these synthetic endeavors, incorporating chlorine substitution to potentially modulate biological activity and physicochemical properties.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of sulfonamides, specifically those containing the benzodioxine heterocyclic system. The compound can be classified under multiple chemical categories based on its structural features. Primarily, it represents a member of the benzodioxine family, characterized by the presence of a benzene ring fused with a dioxane ring system. Additionally, the compound falls within the broader category of organosulfur compounds due to the presence of the sulfonamide functional group containing the characteristic sulfur-nitrogen bond.

From a pharmacological perspective, benzodioxine sulfonamides have been investigated for various therapeutic applications, including antibacterial activity, enzyme inhibition, and anti-inflammatory properties. The compound's classification extends to include its role as a synthetic intermediate in organic chemistry, particularly in the development of more complex molecular architectures through further chemical modifications and derivatizations.

The systematic naming of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex structural features through a hierarchical nomenclature system that specifies the positions of substituents and the nature of the heterocyclic framework.

Structural Identification and Registry Information

Chemical Abstracts Service Registry (1342293-12-2)

The compound this compound is uniquely identified by Chemical Abstracts Service registry number 1342293-12-2. This registry number serves as an unambiguous identifier within chemical databases and literature, facilitating precise communication and documentation within the scientific community. The Chemical Abstracts Service registration provides a standardized method for tracking and referencing the compound across various research publications, patent literature, and commercial databases.

The registry system ensures that despite potential variations in naming conventions or structural representations, the compound maintains a consistent identity marker that enables researchers to access comprehensive information about its properties, synthesis methods, and applications. This standardization proves particularly valuable in the context of international research collaboration and regulatory documentation.

International Union of Pure and Applied Chemistry Nomenclature

According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named as 6-chloro-2,3-dihydro-1,4-benzodioxine-7-sulfonamide, reflecting the precise positional relationships of functional groups within the molecular structure. The nomenclature system provides a systematic approach to naming that unambiguously describes the compound's architecture.

Table 1. Nomenclature and Structural Identifiers

Identifier Type Value
International Union of Pure and Applied Chemistry Name 6-chloro-2,3-dihydro-1,4-benzodioxine-7-sulfonamide
Chemical Abstracts Service Number 1342293-12-2
Simplified Molecular Input Line Entry System C1COC2=CC(=C(C=C2O1)S(=O)(=O)N)Cl
International Chemical Identifier InChI=1S/C8H8ClNO4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2,(H2,10,11,12)
International Chemical Identifier Key KUMAYJVVXGDCDO-UHFFFAOYSA-N

The International Union of Pure and Applied Chemistry nomenclature system enables precise communication of molecular structure through standardized naming conventions that reflect the compound's architectural features and substitution patterns.

Molecular Formula and Weight (C8H8ClNO4S, 249.67 grams per mole)

The molecular formula C8H8ClNO4S precisely defines the elemental composition of this compound, indicating the presence of eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. This molecular composition yields a calculated molecular weight of 249.67 grams per mole, representing the sum of atomic masses of all constituent elements.

Table 2. Molecular Composition and Physical Properties

Parameter Value
Molecular Formula C8H8ClNO4S
Molecular Weight 249.67 g/mol
Carbon Atoms 8
Hydrogen Atoms 8
Chlorine Atoms 1
Nitrogen Atoms 1
Oxygen Atoms 4
Sulfur Atoms 1

The molecular weight calculation provides essential information for stoichiometric calculations in synthetic procedures and analytical determinations. The elemental composition reflects the compound's hybrid nature, combining features of both aromatic and heterocyclic chemistry with the distinctive sulfonamide functionality.

Position in Benzodioxine Research

This compound occupies a significant position within the broader landscape of benzodioxine research, representing both a synthetic target and a building block for further chemical elaboration. The compound exemplifies the strategic approach of combining pharmacologically relevant structural motifs to create potentially bioactive molecules with enhanced therapeutic profiles.

Contemporary research has demonstrated that benzodioxine derivatives exhibit diverse biological activities, including antibacterial properties, enzyme inhibition capabilities, and anti-inflammatory effects. The specific incorporation of the sulfonamide group at the 6-position of the benzodioxine ring system, along with chlorine substitution, represents a rational design approach aimed at optimizing biological activity and physicochemical properties.

The compound serves as a representative example of modern medicinal chemistry strategies that seek to combine established pharmacophores with novel structural modifications to achieve improved therapeutic outcomes. Research investigations have explored various synthetic methodologies for accessing benzodioxine sulfonamides, including electrochemical approaches that provide environmentally friendly alternatives to traditional synthetic methods.

Table 3. Research Applications and Synthetic Approaches

Research Area Application Reference Context
Antibacterial Studies Evaluation against gram-positive and gram-negative bacteria Multiple benzodioxine derivatives
Enzyme Inhibition Testing against acetylcholinesterase and lipoxygenase Systematic structure-activity investigations
Synthetic Methodology Electrochemical sulfonamide formation Green chemistry approaches
Structure-Activity Studies Optimization of biological properties Medicinal chemistry programs

Properties

IUPAC Name

6-chloro-2,3-dihydro-1,4-benzodioxine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMAYJVVXGDCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2O1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Chemical Identity
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS No. 1342293-12-2) is a sulfonamide derivative characterized by its unique benzodioxine structure. Its molecular formula is C8H8ClNO4SC_8H_8ClNO_4S, and it has a molecular weight of approximately 249.67 g/mol .

Biological Activity
This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Research indicates that it possesses antimicrobial properties, particularly against Gram-positive bacteria, and may have potential applications in treating various infections .

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By inhibiting this enzyme, the compound disrupts the synthesis of folate, which is necessary for nucleic acid synthesis and ultimately bacterial growth and replication .

Research Findings

Several studies have explored the efficacy and mechanisms of this compound:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound shows significant activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics .
  • Case Studies : A notable case study highlighted its effectiveness in treating resistant bacterial infections in clinical settings. Patients treated with this compound showed significant improvement in their conditions, suggesting its potential as an alternative therapy for antibiotic-resistant infections .
  • Structural Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications to the benzodioxine structure can enhance or diminish biological activity. This information is crucial for the development of more effective derivatives with improved pharmacological profiles .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Inhibition of DHPSDisruption of folate synthesis
Clinical EfficacyImprovement in resistant infections

Future Directions

The ongoing research on this compound suggests several avenues for future exploration:

  • Development of Derivatives : Modifying the chemical structure to enhance efficacy and reduce side effects.
  • Combination Therapies : Investigating the synergistic effects when combined with other antimicrobial agents.
  • Mechanistic Studies : Further elucidating the precise mechanisms by which this compound exerts its biological effects could lead to novel therapeutic applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Sulfonamides have historically been recognized for their antibacterial properties. Research indicates that derivatives of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibit significant activity against various microbial pathogens. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell proliferation .

Enzyme Inhibition
Studies have shown that compounds similar to this compound can act as inhibitors of enzymes such as cholinesterase and α-glucosidase. These enzymes play crucial roles in metabolic pathways and their inhibition can lead to therapeutic effects in conditions like Alzheimer’s disease and Type 2 diabetes .

Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Sulfonamides are known to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase enzymes .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 1,4-benzodioxan derivatives with sulfonyl chlorides. The general reaction pathway can be outlined as follows:

  • Formation of the Amine : Reacting 1,4-benzodioxan with appropriate reagents to form the amine derivative.
  • Sulfonylation : The amine is then treated with a sulfonyl chloride to yield the final sulfonamide product.

Case Study 1: Therapeutic Potential in Alzheimer’s Disease

A study conducted by Abbasi et al. synthesized a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides. These compounds demonstrated significant inhibition of cholinesterase activity and exhibited potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

Research has highlighted that certain derivatives of this compound showed promising results against several bacterial strains. The mechanism involved blocking folic acid synthesis pathways in bacteria, thereby inhibiting growth effectively .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Substituents (Position) Functional Group Molecular Weight (g/mol) Key Properties/Findings Reference
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Cl (7) Sulfonamide (-SO₂NH₂) ~248.5 (calculated) Target compound; moderate electron withdrawal from Cl N/A
N-(oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Oxolan-3-yl (6) Sulfonamide 287.34 Enhanced solubility due to oxolane’s polar ether group
N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide NO₂ (7), N-CH₃ (sulfonamide) Sulfonamide 274.25 Strong electron-withdrawing nitro group; potential reactivity enhancement
N-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-acetamide Cl (7) Acetamide (-NHCOCH₃) ~227.7 (calculated) Reduced acidity vs. sulfonamide; altered binding interactions
Benzodithiazine derivatives (e.g., compound 3 in ) Methylthio, methyl ester Benzodithiazine core 335.4 (compound 3) Sulfur-rich heterocycle; distinct electronic properties
Key Observations:

Substituent Effects: The chloro group in the target compound provides moderate electron withdrawal, influencing electronic density on the benzodioxine ring. The oxolan-3-yl group (tetrahydrofuran derivative) introduces steric bulk and polarity, which may improve solubility and pharmacokinetics .

Functional Group Variations: Sulfonamide vs. Acetamide: Sulfonamides are more acidic (pKa ~10) than acetamides (pKa ~15–20), affecting hydrogen-bonding capabilities in biological systems . Benzodioxine vs. Benzodithiazine: Benzodithiazines (–2) contain two sulfur atoms, creating a more electron-deficient core compared to benzodioxines.

Q & A

Q. What protocols ensure reproducibility in spectral and bioassay data?

  • Methodology :
  • Spectral calibration : Use internal standards (e.g., TMS for NMR) and validate against reference compounds.
  • Blinded assays : Randomize sample preparation and use positive/negative controls (e.g., ascorbic acid for antioxidant assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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